9-(2,5-Dimethyl-1h-pyrrol-1-yl)-6-(methylsulfanyl)-9h-purine
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Overview
Description
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine is a complex organic compound that features a purine core substituted with a dimethylpyrrole and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dimethylpyrrole compound under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the purine, followed by the addition of the dimethylpyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine: Unique due to its specific substitution pattern.
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfonyl)-9H-purine: Similar structure but with a sulfonyl group instead of a methylthio group.
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylamino)-9H-purine: Contains a methylamino group instead of a methylthio group.
Uniqueness
The uniqueness of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
37154-81-7 |
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Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
9-(2,5-dimethylpyrrol-1-yl)-6-methylsulfanylpurine |
InChI |
InChI=1S/C12H13N5S/c1-8-4-5-9(2)17(8)16-7-15-10-11(16)13-6-14-12(10)18-3/h4-7H,1-3H3 |
InChI Key |
HCNZRXFJOIZENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C2N=CN=C3SC)C |
Origin of Product |
United States |
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